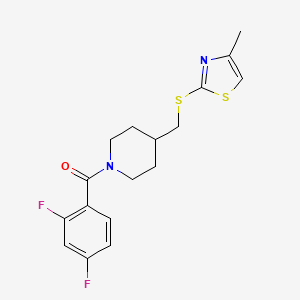
(2,4-Difluorophenyl)(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Antimicrobial Activity
- Synthesis of Derivatives for Antimicrobial Properties : A study by Mallesha and Mohana (2014) focused on synthesizing and testing a series of 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives for their antibacterial and antifungal activities. Some compounds, notably 4b, 4g, and 5e, exhibited significant antimicrobial activity against pathogenic bacterial and fungal strains, indicating potential for further research in antimicrobial applications (Mallesha & Mohana, 2014).
Synthesis and Structural Analysis
- Synthesis Process Research : Zheng Rui (2010) explored the synthesis process of (2,4-Difluorophenyl)(piperidin-4-yl)methanone Hydrochloride, focusing on the use of piperidine-4-carboxylic acid and ethyl carbonochloridate as starting materials. This research provided insights into the synthesis process and the yield efficiency (Zheng Rui, 2010).
- Structural and Thermal Studies : Karthik et al. (2021) conducted thermal, optical, etching, structural studies, and theoretical calculations on a compound synthesized from 2,4-difluorophenyl(piperidin-4-yl)methanone oxime. This research provided comprehensive data on the structure and stability of such compounds, enhancing understanding of their physical properties (Karthik et al., 2021).
Anticancer and Antimicrobial Potential
- Investigation as Anticancer Agents : Katariya et al. (2021) synthesized compounds incorporating this chemical structure and evaluated them for anticancer activity. One compound, in particular, showed high potency in cancer cell lines, suggesting potential applications in cancer treatment (Katariya et al., 2021).
Potential in Tuberculosis Treatment
- Evaluation for Antitubercular Activities : Bisht et al. (2010) synthesized a series of compounds related to 4-(aryloxy)phenyl cyclopropyl methanones and evaluated their antitubercular activity. One compound, in particular, showed significant efficacy in killing intracellular bacilli and was active against multiple drug-resistant strains, indicating a promising avenue for tuberculosis treatment (Bisht et al., 2010).
Antimicrobial Molecular Entities
- Synthesis of Antimicrobial Derivatives : Ramudu et al. (2017) focused on synthesizing 4-(hydroxyldiphenyl methyl)piperidin-1-yl)(substituted phenyl)methanone derivatives with potent antimicrobial activities, similar to fexofenidine. This study highlighted the potential of these compounds in combating microbial resistance (Ramudu et al., 2017).
Mechanism of Action
Target of Action
It is known that thiazole derivatives, which this compound contains, have been found to exhibit a wide range of biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with various biological targets due to their planar structure and the ability of the thiazole ring to participate in various types of bonding interactions .
Biochemical Pathways
Thiazole derivatives have been found to affect a wide range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Thiazole derivatives are known to have good bioavailability due to their planar structure and the ability to form various types of bonding interactions .
Result of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, suggesting that they can have diverse molecular and cellular effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It is known that thiazole derivatives are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Properties
IUPAC Name |
(2,4-difluorophenyl)-[4-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F2N2OS2/c1-11-9-23-17(20-11)24-10-12-4-6-21(7-5-12)16(22)14-3-2-13(18)8-15(14)19/h2-3,8-9,12H,4-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYMWPLNWYYXGEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)SCC2CCN(CC2)C(=O)C3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F2N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

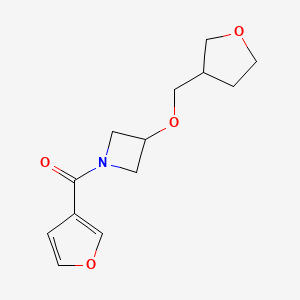
![2-Chloro-N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-6-fluorobenzamide](/img/structure/B2935055.png)
![2-Chloro-1-[3-[[methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]pyrrolidin-1-yl]propan-1-one](/img/structure/B2935056.png)
![2-benzylsulfanyl-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2935057.png)
![3-butyl-1,6,7-trimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2935058.png)
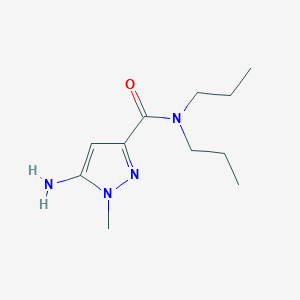
![methyl 4-[({[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2935060.png)
![(5-Methylfuro[3,2-b]pyridin-2-yl)(4-phenylpiperazin-1-yl)methanone](/img/structure/B2935061.png)
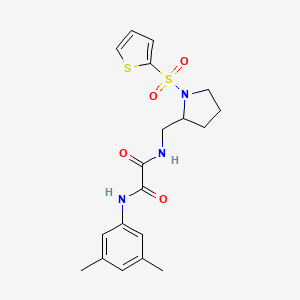

![N-methyl-2-[(2-methylphenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B2935067.png)
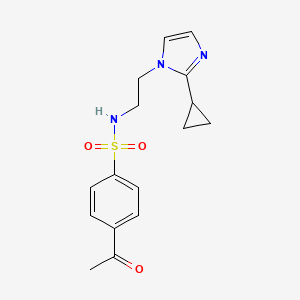
![N-cyclopentyl-2-[[3-(2-methylprop-2-enyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2935071.png)
